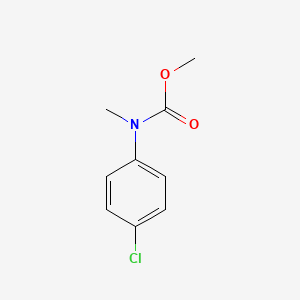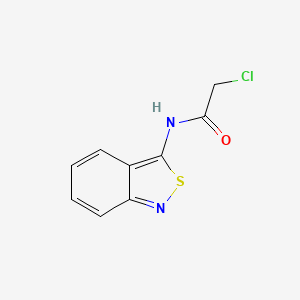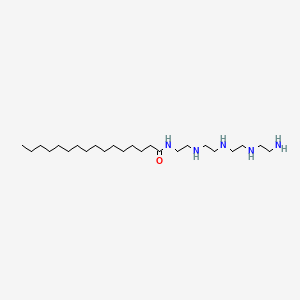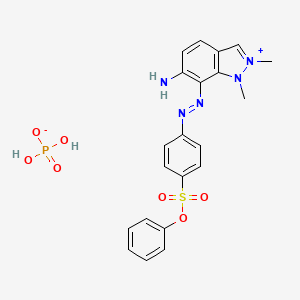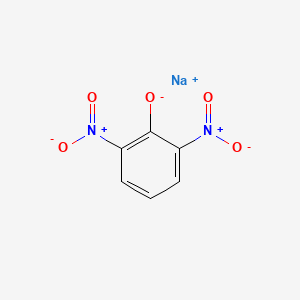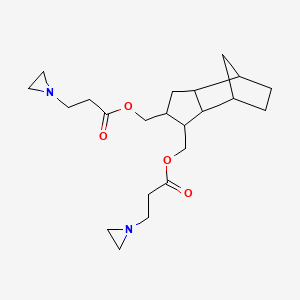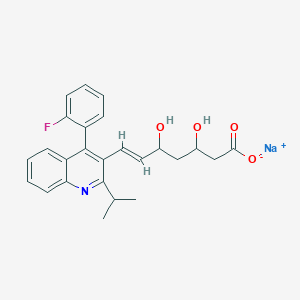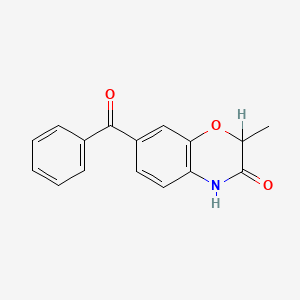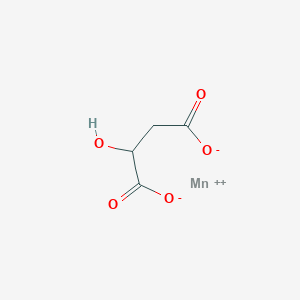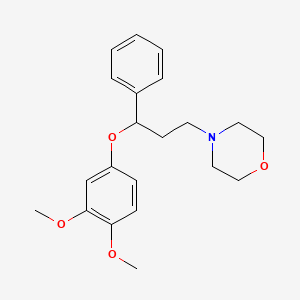
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is a chemical compound with the molecular formula C9H10N2O. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a nitroso group (-NO) attached to the indole ring. The presence of the nitroso group imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- typically involves the reaction of 2-methylindoline with nitrosating agents. One common method is the reaction of 2-methylindoline with sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to form the nitroso derivative. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the indole ring.
Reduction: Amine derivatives of the indole ring.
Substitution: Halogenated or sulfonated indole derivatives.
科学的研究の応用
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo redox reactions is a key aspect of its mechanism of action.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-nitrosoindoline
- 2-Methyl-1-nitroso-2,3-dihydro-1H-indole, (S)-
- 1-Nitroso-2-methylindoline
Uniqueness
2-Methyl-1-nitroso-2,3-dihydro-1H-indole, ®- is unique due to its specific stereochemistry ®-configuration, which can influence its reactivity and interaction with biological targets. Compared to its (S)-enantiomer, the ®-enantiomer may exhibit different biological activities and chemical properties, making it a valuable compound for stereochemical studies and applications.
特性
CAS番号 |
77083-49-9 |
|---|---|
分子式 |
C9H10N2O |
分子量 |
162.19 g/mol |
IUPAC名 |
(2R)-2-methyl-1-nitroso-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3/t7-/m1/s1 |
InChIキー |
KBCZSFIDYXEMTH-SSDOTTSWSA-N |
異性体SMILES |
C[C@@H]1CC2=CC=CC=C2N1N=O |
正規SMILES |
CC1CC2=CC=CC=C2N1N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


